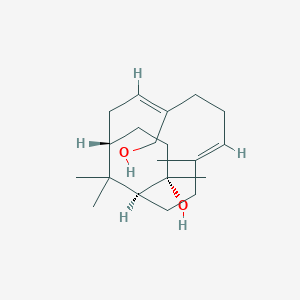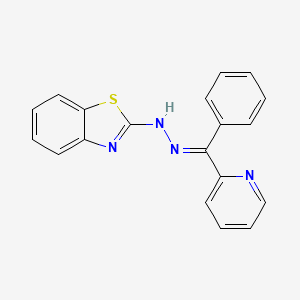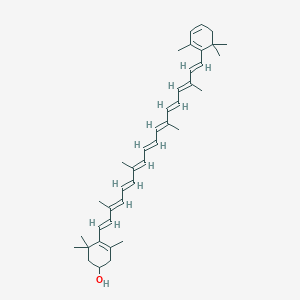
Punicafolin
Vue d'ensemble
Description
La punicafoline est un ellagitannin, un type de tanin hydrolysable, que l'on trouve dans les feuilles de Punica granatum (grenadier) et de Phyllanthus emblica . C'est un isomère de la tellimagrandine II et de la nupharine A, mais le groupe hexahydroxydiphénoyl est lié à différents groupes hydroxyle dans la molécule de glucose . La punicafoline a montré des effets suppresseurs de tumeurs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Les premières synthèses totales de la punicafoline ont été réalisées en sept étapes à partir du α-D-glucose commercial . La synthèse implique :
- L'introduction séquentielle et sélective de sites de groupes galloyles adéquats dans le D-glucose non protégé par une méthode contrôlée par catalyseur.
- La construction stéréodivergente du pont 3,6-hexahydroxydiphénoyl par couplage oxydatif phénolique d'un intermédiaire commun via un processus de retournement de cycle du noyau glucose .
Méthodes de production industrielle
Les méthodes de production industrielle de la punicafoline ne sont pas bien documentées. La synthèse à partir du α-D-glucose offre une voie potentielle pour une production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La punicafoline subit diverses réactions chimiques, notamment :
Oxydation : Le couplage oxydatif phénolique est une étape clé de sa synthèse.
Hydrolyse : En tant qu'ellagitannin, la punicafoline peut être hydrolysée pour libérer de l'acide ellagique et du glucose.
Réactifs et conditions courants
Couplage oxydatif phénolique : Cette réaction nécessite des catalyseurs et des conditions spécifiques pour obtenir la stéréochimie souhaitée.
Hydrolyse : Des conditions acides ou enzymatiques peuvent être utilisées pour hydrolyser la punicafoline.
Principaux produits formés
Acide ellagique : Un produit majeur formé par l'hydrolyse de la punicafoline.
Glucose : Un autre produit formé par l'hydrolyse.
Applications de la recherche scientifique
La punicafoline a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des ellagitannins.
Biologie : Étudiée pour ses propriétés antioxydantes et antimicrobiennes.
Médecine : Recherchée pour ses effets suppresseurs de tumeurs potentiels et ses autres propriétés thérapeutiques
Industrie : Applications potentielles dans la conservation des aliments et comme antioxydant naturel.
Mécanisme d'action
La punicafoline exerce ses effets par divers mécanismes :
Activité antioxydante : Elle élimine les radicaux libres et réduit le stress oxydatif.
Activité antimicrobienne : Elle perturbe les membranes cellulaires microbiennes et inhibe la croissance microbienne.
Effets suppresseurs de tumeurs : Elle inhibe l'activité de la matrice métalloprotéinase-2 et -9, réduisant l'invasivité des cellules tumorales.
Applications De Recherche Scientifique
Punicafolin has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of ellagitannins.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential tumor suppressive effects and other therapeutic properties
Industry: Potential applications in food preservation and as a natural antioxidant.
Mécanisme D'action
Punicafolin exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits microbial growth.
Tumor Suppressive Effects: It inhibits matrix metalloproteinase-2 and -9 activity, reducing tumor cell invasiveness.
Comparaison Avec Des Composés Similaires
Composés similaires
Tellimagrandine II : Un isomère de la punicafoline avec des propriétés similaires mais une fixation différente du groupe hexahydroxydiphénoyl.
Nupharine A : Un autre isomère avec des propriétés similaires.
Punicalagine : Un ellagitannin majeur du grenadier aux propriétés antioxydantes et antimicrobiennes puissantes.
Unicité de la punicafoline
La punicafoline est unique en raison de sa stéréochimie spécifique et de la position du groupe hexahydroxydiphénoyl. Cette structure unique contribue à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
[(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBVYZVSXAZMAY-UUUCSUBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H30O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030158 | |
| Record name | Punicafolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88847-11-4 | |
| Record name | 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Punicafolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3-dioxaziridinyl)phenyl]-5-(3-hydroxy-1-oxopropyl)-2,6-dimethyl-1-prop-2-ynyl-4H-pyridine-3-carboxylic acid methyl ester](/img/structure/B1232217.png)

![N'-[4-(diethylamino)benzylidene]-2-furohydrazide](/img/structure/B1232221.png)
![2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/new.no-structure.jpg)
![Trichothec-9-en-8-one, 12,13-epoxy-4-[(1-oxo-2-butenyl)oxy]-, (4beta)-](/img/structure/B1232226.png)
![(1R,3R,6R,8R,12S,14R,15R,18R,19E,21Z,25R,26S,27S)-6,15-dihydroxy-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1232227.png)


![(1S,4aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1232230.png)
![8-[(1R,2R)-3-oxo-2-{(Z)-pent-2-en-1-yl}cyclopentyl]octanoate](/img/structure/B1232232.png)

![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B1232235.png)
![3-Hydroxy-4-[(E)-2-(2-furanyl)ethenyl]-3-cyclopentene-1,2-dione](/img/structure/B1232237.png)

